3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by its unique structure, which includes a benzothiadiazine core, a phenylpiperazine moiety, and a butyl chain with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butyl Chain: The butyl chain with a ketone group can be introduced via alkylation reactions using suitable alkyl halides.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions, often using piperazine derivatives and phenyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a phenylpiperazine derivative with potential pharmacological applications.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a piperazine moiety, studied for its antimicrobial activity.
Uniqueness
3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione stands out due to its benzothiadiazine core, which imparts unique chemical and biological properties. This core structure differentiates it from other phenylpiperazine derivatives and contributes to its potential as a versatile compound in scientific research.
Properties
IUPAC Name |
4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-17(15-21-23-19-9-5-6-10-20(19)30(28,29)24-21)16-22(27)26-13-11-25(12-14-26)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCJTUFXCSQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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